molecular formula C17H21NO4S B2369030 N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1396747-21-9

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2369030
CAS No.: 1396747-21-9
M. Wt: 335.42
InChI Key: DATBBEVNMFJUNY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-3-phenylpropylamine, which is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Additionally, the use of automated systems can reduce the need for manual intervention and minimize the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-phenylpropyl-4-methoxy-2-methylbenzenesulfonamide.

    Reduction: Formation of N-(3-amino-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-phenylpropyl)-4-methylbenzenesulfonamide: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    N-(3-hydroxy-3-phenylpropyl)-4-methoxybenzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups, which can enhance its chemical stability and biological activity. These functional groups can also provide additional sites for chemical modification, allowing for the development of new derivatives with improved properties.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-12-15(22-2)8-9-17(13)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATBBEVNMFJUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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